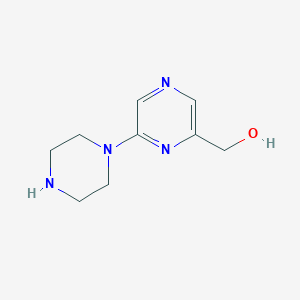![molecular formula C15H19NO2 B13879280 Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13879280.png)
Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate is a spirocyclic compound characterized by its unique structure, where two rings share a single atom. This compound belongs to the class of spiro heterocycles, which have garnered significant attention in medicinal chemistry due to their promising biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-cyanomethyl isoquinolinium chloride with 2-arylidene-1,3-indandiones and (E)-N-hydroxybenzimidoyl chlorides can yield spiro[indene-2,8’-isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines] in good yields with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for spirocyclic compounds often involve scalable and cost-effective synthetic routes. These methods may include catalytic cyclization reactions, which are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce fully saturated spirocyclic compounds .
Aplicaciones Científicas De Investigación
Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, and antimicrobial agent.
Mecanismo De Acción
The mechanism of action of methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This compound can inhibit or activate various pathways, depending on its specific interactions with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[1,2-dihydroindene-3,4’-piperidine]: A similar spirocyclic compound with a different functional group.
Spirooxindoles: Compounds with a spirocyclic structure involving an oxindole moiety.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine moiety.
Uniqueness
Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to exhibit distinct biological activities and chemical reactivity compared to other spirocyclic compounds .
Propiedades
IUPAC Name |
methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14(17)12-10-15(6-8-16-9-7-15)13-5-3-2-4-11(12)13/h2-5,12,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDXYXKNEOGHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCNCC2)C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


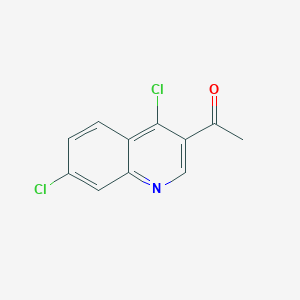
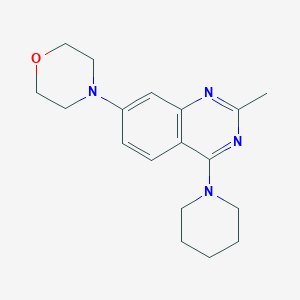


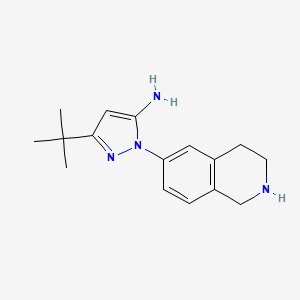
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13879235.png)
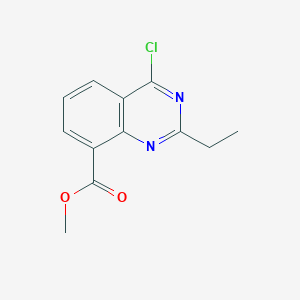
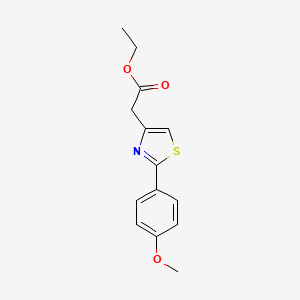
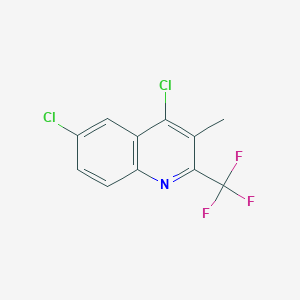
![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)

